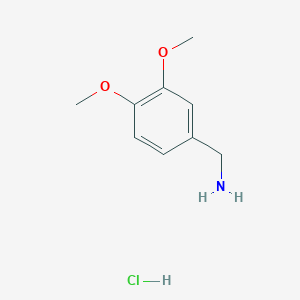

3,4-Dimethoxybenzylamine hydrochloride

Vue d'ensemble

Description

3,4-Dimethoxybenzylamine hydrochloride: is an organic compound with the molecular formula C9H13NO2.ClH . It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Veratraldehyde: One common method involves the reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) to 3,4-dimethoxybenzylamine, followed by conversion to its hydrochloride salt.

Enzymatic Reaction: Another method involves the enzymatic reaction of 3,4-dimethoxybenzaldehyde with pyridoxal 5’-phosphate and isopropylamine, followed by treatment with hydrogen chloride in diethyl ether.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reduction techniques, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,4-Dimethoxybenzylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3,4-dimethoxybenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Applications De Recherche Scientifique

3,4-Dimethoxybenzylamine hydrochloride has diverse applications, primarily in scientific research, particularly in the synthesis of various chemical compounds and pharmaceutical agents.

Scientific Research Applications

3,4-Dimethoxybenzylamine (or its hydrochloride form) is used as a building block in the synthesis of complex molecules. Examples of its application in synthesis include:

- Synthesis of Benzylamine Derivatives: It serves as a starting material for producing benzylamine derivatives, which are valuable medicaments for treating edemas and essential hypertonia when combined with other hypotensive compounds .

- Preparation of Substituted Benzamides and Maleimides : 3,4-Dimethoxybenzylamine is utilized in the preparation of 4-chloro-2,5-difluoro-N-(3,4-dimethoxybenzyl)benzamide . It is also used in the synthesis of 3-bromo-l-(3,4-dimethoxybenzyl)maleimide, an intermediate in the preparation of azabicyclo[3.1.0]hexane derivatives .

- Thieno[2,3-d]pyrimidine Synthesis : It is used in the reaction with 2,4-dichloro-6-methyl-thieno-[2,3-d]-pyrimidine to yield 2-chloro-6-methyl-4-(3,4-dimethoxybenzylamino)-thieno-[2,3-d]-pyrimidine .

- Nicotinate Synthesis: 3,4-Dimethoxybenzylamine is employed in the synthesis of ethyl 4-((3R,4R)-1-benzyl-4-methylpiperidine-3-yl)amino)-6-((3,4-dimethoxybenzyl)amino)-5-nitronicotinate .

Pharmaceutical Applications

- Medicinal Chemistry: Benzylamine derivatives, synthesized using 3,4-dimethoxybenzylamine, have properties that make them valuable in the therapy of edemas and, when combined with other compounds having a hypotensive action, in the permanent therapy of essential hypertonia . These compounds are preferably administered perorally in forms like tablets, dragees, and capsules, typically as hydrochlorides, with a therapeutic unit dose ranging from 5 to 500 mg .

Spectrofluorimetric Determination

- 3,4-Dimethoxybenzylamine can be used as a selective fluorogenic reagent in the spectrofluorimetric determination of 5-hydroxyindoles .

Photooxidative Phosphorylation

Mécanisme D'action

The mechanism of action of 3,4-Dimethoxybenzylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The methoxy groups on the benzene ring increase the electron density, making the amine group more reactive. This reactivity is utilized in derivatization reactions for analytical purposes, where the compound forms fluorescent derivatives with target molecules like serotonin .

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyphenethylamine: An analogue with an ethylamine side chain instead of a benzylamine side chain.

3,4,5-Trimethoxybenzylamine: A compound with an additional methoxy group at the 5 position.

4-Methoxybenzylamine: A compound with a single methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzylamine hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its dual methoxy groups enhance its nucleophilicity and make it a valuable reagent in fluorescence derivatization and spectrofluorimetric analysis.

Activité Biologique

3,4-Dimethoxybenzylamine hydrochloride is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 202.67 g/mol

- CAS Number : 5763-61-1

Applications in Biological Research

This compound is primarily utilized in analytical chemistry and pharmacological studies. Its applications include:

- Fluorescence Derivatization for Serotonin Determination : This compound acts as a sensitive pre-column fluorescence derivatization reagent for measuring serotonin levels in human plasma. The method enhances detection sensitivity and specificity, making it valuable in clinical diagnostics (Ishida et al., 1997) .

- Spectrofluorimetric Analysis of 5-Hydroxyindoles : It serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles, which is crucial for accurate biochemical analyses (Ishida et al., 1991) .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptor Modulation : By enhancing serotonin detection, it indirectly influences serotonin receptor activity, which is critical in mood regulation and various neurological conditions.

- P-Glycoprotein Inhibition : Some studies indicate that derivatives of benzylamines, including 3,4-dimethoxybenzylamine, may exhibit inhibitory effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer therapy .

Case Study 1: Serotonin Measurement Enhancement

In a study by Ishida et al. (1997), the use of this compound as a derivatization agent significantly improved the detection limits for serotonin in human platelet-poor plasma samples. The method demonstrated a linear response over a wide concentration range, showcasing its potential for clinical applications in psychiatric disorders where serotonin levels are critical .

Case Study 2: P-Glycoprotein Interaction

Research examining the effects of various benzylamine derivatives on P-glycoprotein activity found that certain modifications to the benzylamine structure could enhance their ability to inhibit P-gp. This finding suggests that this compound might be explored further as a potential adjuvant in overcoming multidrug resistance in cancer treatments .

Summary of Biological Activities

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)5-9(8)12-2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKCMLPZLUTFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-51-7 | |

| Record name | NSC68335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ93HY2EMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.